![molecular formula C9H7F2NO3 B1428041 {[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid CAS No. 1248263-78-6](/img/structure/B1428041.png)
{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid
Descripción general
Descripción
{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid is a chemical compound with the following structural formula:
It contains a difluorophenyl group, a methyl group, and a carbamoyl functional group attached to the formic acid backbone. The compound’s systematic name is 2,4-difluorobenzylcarbamoyl formate .
Synthesis Analysis
The synthesis of this compound involves several steps, including fluorination, carbamoylation, and formylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the fluorination step introduces the two fluorine atoms at the 2 and 4 positions of the phenyl ring.
Molecular Structure Analysis
The molecular structure of {[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid consists of a planar phenyl ring with the carbamoyl group attached to the methyl group. The two fluorine atoms are positioned ortho to each other on the phenyl ring. The formic acid moiety contributes to the overall acidity of the compound.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous solutions, yielding formic acid and the corresponding amine.
- Esterification : Reaction with alcohols can form esters, replacing the formic acid group.
- Amide Formation : Interaction with primary amines leads to amide formation.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C .
- Solubility : Moderately soluble in organic solvents (e.g., acetone, dichloromethane).
- Acidity : Exhibits acidic properties due to the formic acid group.
- Stability : Stable under ambient conditions.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Catalysis
- Preparation of Acyl Chlorides : Carboxylic acids, including formic acid, can be converted to acyl chlorides under mild conditions, which are valuable intermediates in organic synthesis (Villeneuve & Chan, 1997).
2. Energy Storage and Fuel Cells
- Hydrogen Storage and Fuel Cells : Formic acid is gaining attention as a renewable chemical hydrogen storage system, with potential applications in portable devices and vehicles (Singh, Singh & Kumar, 2016).
- Catalytic Hydrogen Generation : Novel catalysts, like subnanometric gold on an acid-tolerant oxide support, have been used for efficient hydrogen generation from formic acid decomposition (Bi et al., 2012).
3. Materials Science
- Organic Solar Cells : Formic acid has been used as an additive in bulk heterojunction solar cells to enhance their efficiency (Li et al., 2016).
4. Environmental Applications
- CO2 Utilization : Formic acid is a product of reactions involving carbon dioxide and is being studied for its potential in industrial utilizations of CO2 (Omae, 2006).
- Atmospheric Chemistry : Studies on the secondary formation of formic acid in different environments help understand its role in atmospheric chemistry (Yuan et al., 2015).
5. Analytical Chemistry
- Sensing Applications : Development of nanofilm-based fluorescent sensors for formic acid vapor detection illustrates its importance in industrial safety (Wu et al., 2021).
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Irritant : May cause skin and eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Direcciones Futuras
- Investigate potential applications in pharmaceuticals or agrochemicals.
- Explore derivatives with modified substituents for enhanced properties.
- Conduct further toxicity studies to assess safety profiles.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-2-1-5(7(11)3-6)4-12-8(13)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDORBOSJQHAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
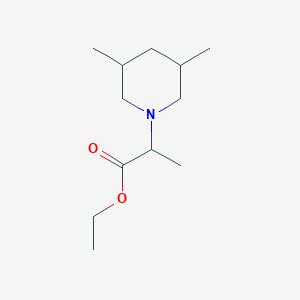
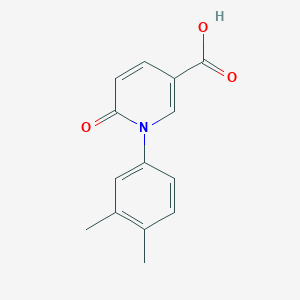
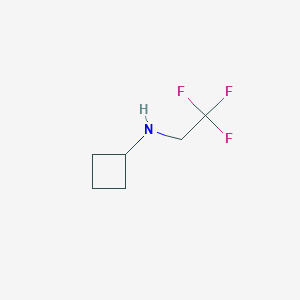
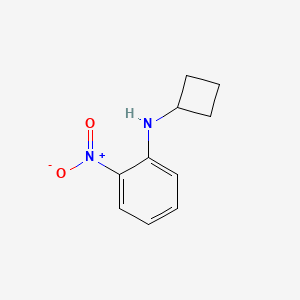
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
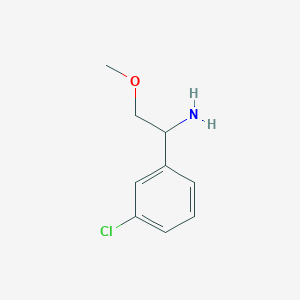

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
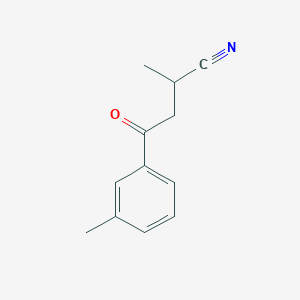
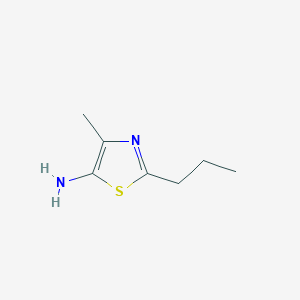
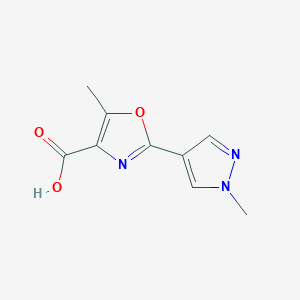
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
